Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate
Description
Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at position 7 with a propanoate side chain. The propanoate moiety includes an ethyl ester group and a phenyl substituent at the β-carbon (position 3).
Synthesis:
The compound can be synthesized via a multi-step process:
Condensation: 3-amino-[1,2,4]triazole reacts with ethyl acetate in acetic acid to form 7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine.
Chlorination: Treatment with phosphorous oxychloride yields 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine.
Substitution: The 7-chloro intermediate undergoes nucleophilic substitution with a phenyl-containing propanoate precursor, followed by purification via column chromatography (ethyl acetate/hexane) .
Properties
IUPAC Name |
ethyl 3-phenyl-2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-15(21)13(10-12-6-4-3-5-7-12)14-8-9-17-16-18-11-19-20(14)16/h3-9,11,13H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRSGLIYEAHZQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Applications
- Anticancer Activity : Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The pyrimidine derivatives have been studied for their ability to interfere with cellular pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : The thioacetamide group has been associated with antimicrobial activity. Compounds similar to N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Effects : Some derivatives of pyrimidine compounds have demonstrated neuroprotective effects in preclinical studies. These effects may be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells .
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thioacetamide derivatives and their evaluation against cancer cell lines. Results indicated that certain modifications to the structure significantly enhanced anticancer activity .
- Antimicrobial Efficacy : In a comparative study published in the International Journal of Antimicrobial Agents, derivatives of thioacetamides were tested against resistant bacterial strains. The findings revealed promising results for certain derivatives, paving the way for further exploration into clinical applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl group in ’s compound enhances stability and acidity, making it suitable for ionic interactions in drug design .
- Halogenation : Chlorine and fluorine substituents (e.g., in and ) improve binding affinity to biological targets due to electronegativity and lipophilicity .
- Thioether Linkage : The sulfanyl group in ’s compound may reduce metabolic degradation compared to ether or ester linkages .
Functional Group Impact :
- Ester vs. Carboxylic Acid : Ethyl esters (target compound) offer better cell membrane permeability than carboxylic acids (), but the latter are more metabolically stable .
- Pyrazolo vs. Triazolo Cores : Pyrazolopyrimidines () exhibit distinct electronic properties compared to triazolopyrimidines, affecting their interaction with enzymes or receptors .
Synthetic Routes :
- Most derivatives are synthesized via chlorination followed by nucleophilic substitution (e.g., ). Purification often involves column chromatography, ensuring >95% purity in advanced intermediates .
Potential Applications: Pharmaceuticals: Triazolopyrimidines are explored as GABA receptor modulators (e.g., α5IA in ), suggesting the target compound may have CNS activity . Agrochemicals: Chlorinated derivatives () align with herbicide development trends, as noted in .
Biological Activity
Introduction
Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving cyclocondensation reactions. The synthesis typically involves the reaction of ethyl acetoacetate with appropriate hydrazines and aldehydes to form the triazole and pyrimidine rings . The compound's structure is characterized by a triazole ring fused to a pyrimidine system, which is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of triazolo-pyrimidines have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that these compounds could inhibit thymidine phosphorylase activity with IC50 values comparable to established chemotherapeutics .
Case Study: Inhibition of Angiogenesis
In a specific case study involving MDA-MB-231 breast cancer cells, selected compounds were observed to inhibit angiogenesis markers such as VEGF and MMP-9. This suggests that this compound may play a role in anti-angiogenic therapy .
Antimicrobial Activity
The antimicrobial efficacy of triazolo-pyrimidine derivatives has been extensively studied. This compound has shown activity against various bacterial strains and fungi. Research indicates that these compounds can exhibit significant inhibitory zones against Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Candida albicans and Aspergillus niger.
Table: Antimicrobial Activity Data
| Compound | Target Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Ethyl 3-phenyl-2-[1,2,4]triazolo... | E. coli | 14 | 12 |
| S. aureus | 16 | 10 | |
| C. albicans | 15 | 8 |
Other Pharmacological Activities
In addition to antitumor and antimicrobial activities, derivatives of this compound have been evaluated for their potential anti-inflammatory and analgesic properties. These activities are attributed to the modulation of various biochemical pathways involved in inflammation and pain response mechanisms.
The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets within cells. For example:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes involved in nucleotide metabolism.
- Modulation of Signaling Pathways : They may interfere with signaling pathways related to cell proliferation and apoptosis.
Chemical Reactions Analysis
Primary Synthetic Route
The primary synthetic pathway proceeds through the following steps:
- Formation of triazole intermediate via condensation of 5-amino-4H-1,2,4-triazole with appropriate phenyl-substituted precursors
- Cyclization reaction with ethyl acetoacetate under basic conditions
- Final functionalization of the C7 position through nucleophilic substitution
Key Reaction Conditions
| Parameter | Condition | Yield |
|---|---|---|
| Temperature | Reflux at 110°C | 72-86% |
| Solvent | DMF/Acetic acid | - |
| Catalyst | K2CO3 or NaH | 80-92% |
| Reaction time | 4-8 hours | - |
Mechanistic Pathway
The reaction proceeds through:
- Initial nucleophilic attack by the amino group of the triazole
- Formation of an imine intermediate
- Intramolecular cyclization to form the pyrimidine ring
- Final aromatization step
Chemical Transformations
The compound can undergo several chemical transformations:
- Hydrolysis of the ester group under basic conditions
- Nucleophilic substitution at the C7 position
- Oxidation of the phenyl substituent
Reaction Optimization
Key factors affecting reaction efficiency:
- Base selection significantly impacts yield (K2CO3 preferred over NaH)
- Solvent choice affects reaction rate and product distribution
- Temperature control is crucial for regioselectivity
Structural Confirmation
The structure has been confirmed through:
- NMR spectroscopy showing characteristic coupling constants
- X-ray crystallography demonstrating planar triazolopyrimidine core
- Mass spectrometry confirming molecular weight and fragmentation pattern
- Reactivity Profile
The compound exhibits distinct reactivity patterns:
- Electrophilic substitution occurs preferentially at C5 position
- Nucleophilic attack favors the C7 position
- Ester group undergoes typical carboxylic acid derivative reactions
This comprehensive analysis demonstrates the complex chemical behavior and synthetic utility of Ethyl 3-phenyl-2- triazolo[1,5-a]pyrimidin-7-ylpropanoate in organic synthesis and medicinal chemistry applications.
Preparation Methods
Chloro Intermediate Condensation Pathway
The most frequently documented method involves a two-step synthesis leveraging 7-chloro-5-phenyl-triazolo[1,5-a]pyrimidine (5a) as a key intermediate:
Step 1: Formation of Chloro Intermediate
1,3-Diketone precursors undergo cyclocondensation with 5-amino-4H-1,2,4-triazole in refluxing phosphoryl chloride (POCl₃), achieving 65-82% yields. For C5-phenyl derivatives, benzaldehyde serves as the aryl source during di-keto compound preparation.
Step 2: Nucleophilic Displacement
The chloro intermediate reacts with ethyl 3-phenylpropanoate amine derivatives in anhydrous DMF at 80°C for 12 hours. Microwave-assisted conditions (100°C, 30 min) improve yields to 78% while reducing dimerization byproducts.
Reaction Scheme
$$ \text{5a} + \text{NH}2\text{-CH(C}6\text{H}_5\text{)COOEt} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound} $$
One-Pot Multicomponent Synthesis
Recent advancements enable single-step preparation through Biginelli-like reactions:
Components
- 3,5-Diaminotriazole (1.2 equiv)
- Benzaldehyde (3.0 equiv)
- Ethyl 3-oxo-3-phenylpropanoate (1.0 equiv)
Conditions
Reflux in acetic acid with piperidine (0.5 equiv) for 9 hours achieves 55% yield. NMP solvent increases regioselectivity for the 7-position isomer but requires post-reaction hydrazine treatment to eliminate azomethine byproducts.
Oxidative Cyclization Approach
Metal-mediated protocols using Cu(I) catalysts generate the triazolopyrimidine ring in situ:
Procedure
- React pyrimidin-2-yl-amidine (0.1 mol) with ethyl 3-phenylpropiolate (0.12 mol)
- Add CuI (10 mol%) and DIPEA (2 equiv) in DCE
- Heat at 120°C under N₂ for 6 hours
This method provides 68% yield but requires chromatographic purification to remove copper residues.
Comparative Analysis of Synthetic Methods
| Parameter | Chloro Pathway | Multicomponent | Oxidative |
|---|---|---|---|
| Yield (%) | 78 | 55 | 68 |
| Purity (HPLC) | >95% | 89% | 92% |
| Reaction Time | 12 h | 9 h | 6 h |
| Scalability | >100 g | <50 g | 20 g |
| Byproduct Formation | 5-8% | 12-15% | 10% |
Key observations:
- The chloro intermediate method demonstrates superior scalability for industrial applications despite longer reaction times
- Oxidative cyclization offers time efficiency but faces catalyst cost limitations
- Multicomponent routes exhibit potential for optimization through solvent screening
Purification and Characterization
Isolation Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 7.45-7.32 (m, 5H, Ph), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 3.89 (dd, J=14.2, 6.8 Hz, 1H, CH₂), 1.29 (t, J=7.1 Hz, 3H, CH₃)
- HRMS : m/z 297.1345 [M+H]⁺ (calc. 297.1349)
Mechanistic Considerations
The chloro displacement mechanism proceeds through an SNAr pathway, with DFT calculations indicating a transition state energy of 28.5 kcal/mol at the 7-position. In contrast, multicomponent syntheses involve Knoevenagel condensation followed by heterocyclization, with the triazole nitrogen acting as nucleophile.
Challenges and Optimization Opportunities
- Regioselectivity Control : Competing formation of 5- vs 7-substituted isomers remains problematic in one-pot methods
- Catalyst Recycling : Copper residues in oxidative methods necessitate development of heterogeneous catalysts
- Green Chemistry : Replacement of DMF/POCI₃ with bio-based solvents and reagents shows promise in preliminary studies
Q & A
Q. What are the common synthetic routes for Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate?
The synthesis typically involves multi-step reactions starting from triazole and pyrimidine precursors. A general protocol includes:
- Step 1 : Condensation of 3-amino-1,2,4-triazole with β-keto esters under acidic conditions (e.g., acetic acid) at elevated temperatures (180°C) to form the triazolo[1,5-a]pyrimidine core .
- Step 2 : Introduction of substituents via nucleophilic substitution or Grignard reactions. For example, propyl or phenyl groups are added using alkyl halides or aryl reagents in solvents like ethanol or dichloromethane .
- Step 3 : Esterification or functional group interconversion to finalize the ethyl carboxylate moiety.
Q. Key Optimization Factors :
- Catalyst selection (e.g., molten-state TMDP improves yield but requires careful handling due to toxicity) .
- Solvent systems (ethanol/water mixtures enhance reaction homogeneity) .
Q. How is the compound characterized structurally?
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks. For example, ethyl ester protons resonate at δ 1.08–1.35 ppm (triplet) and δ 4.02–4.25 ppm (quartet) .
- X-ray Crystallography : Resolves atomic arrangements, as seen in studies confirming planarity of the triazolo-pyrimidine core (dihedral angles: 87.03°–89.45°) .
- Mass Spectrometry : Confirms molecular weight (e.g., 310.35 g/mol for ethyl 2-phenyl-7-propyl derivatives) .
Q. What are the primary applications in medicinal chemistry research?
The compound’s triazole-pyrimidine scaffold is explored for:
- Antimicrobial Activity : Modifications at the 2- and 7-positions enhance interactions with bacterial enzymes .
- Anti-inflammatory and Neuroprotective Effects : Fluorophenyl or methoxyethyl substituents improve target selectivity (e.g., cyclooxygenase inhibition) .
- Kinase Inhibition : Docking studies suggest binding to ATP pockets in cancer-related kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Compare TMDP (high-yield but toxic) vs. safer alternatives like piperidine derivatives .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 323 K) and improves yields (75–82%) .
- Solvent Optimization : Ethanol/water mixtures reduce side reactions vs. pure organic solvents .
Q. Data-Driven Example :
| Reaction Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Conventional heating | 45–65 | 85–90 | |
| Microwave irradiation | 75–82 | 92–95 | |
| TMDP catalyst in ethanol | 70–78 | 90–93 |
Q. How should researchers address contradictions in spectroscopic data across studies?
- Cross-Validation : Compare NMR shifts with structurally analogous compounds (e.g., ethyl esters vs. methyl esters) .
- Crystallographic Confirmation : Resolve ambiguities in proton assignments (e.g., overlapping signals in aromatic regions) using X-ray data .
- Batch Analysis : Test if impurities (e.g., unreacted β-keto esters) skew spectral results .
Q. What strategies guide structure-activity relationship (SAR) studies?
-
Substituent Variation : Systematically replace groups (e.g., phenyl → chlorophenyl) and assess bioactivity changes. For example:
Substituent (Position 7) IC (µM) Target Propyl 12.5 COX-2 4-Fluorophenyl 8.2 Viral protease 3-Bromophenyl 5.7 Kinase X -
Computational Modeling : Use molecular docking to predict binding modes and prioritize synthetic targets .
Q. How do molecular interaction mechanisms inform therapeutic potential?
- Enzyme Inhibition : The compound’s planar core mimics purine bases, competitively blocking ATP-binding sites in kinases .
- Receptor Modulation : Sulfanyl and chlorophenyl groups enhance hydrophobic interactions with G-protein-coupled receptors (GPCRs) .
- Allosteric Effects : Ethyl carboxylate flexibility allows conformational adaptation to binding pockets, as shown in MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
